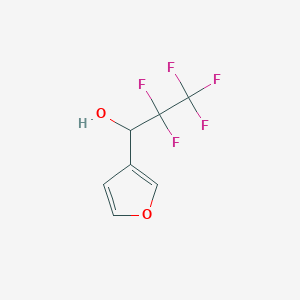
2,2,3,3,3-Pentafluoro-1-(furan-3-yl)propan-1-ol
概要
説明
2,2,3,3,3-Pentafluoro-1-propanol is a fluorinated building block . It is also known as PFPOH and has a linear formula of CF3CF2CH2OH . The molecular weight of this compound is 150.05 . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science-related research .
Molecular Structure Analysis
The molecular structure of 2,2,3,3,3-Pentafluoro-1-propanol consists of a three-carbon chain with five fluorine atoms and one hydroxyl group . The SMILES string for this compound is OCC(F)(F)C(F)(F)F .Chemical Reactions Analysis
2,2,3,3,3-Pentafluoro-1-propanol has been used as a derivatization reagent in the detection of unlabeled and 15 N 2 -labeled L-tryptophan, L-kynurenine, serotonin, and quinolinic acid in human and rat plasma by GC-MS . It has also been used in the simultaneous analysis of cocaine, cocaethylene, and their possible metabolic and pyrolytic products in blood, urine, and muscle by GC-MS .Physical and Chemical Properties Analysis
2,2,3,3,3-Pentafluoro-1-propanol is a liquid at room temperature . It has a refractive index of 1.288 and a boiling point of 80 °C at 748 mmHg . The density of this compound is 1.505 g/mL at 25 °C .科学的研究の応用
Synthesis and Chemical Reactions
- Polyfluorinated Heterocyclic Compounds : The synthesis of various polyfluorinated heterocyclic compounds, including furan derivatives, has been a subject of interest. For example, the synthesis of pentafluorinated cyclohepta[b]furan derivatives has been explored, demonstrating the potential to produce a range of fluorinated furan compounds (Brooke, Matthews, Harman, & Hursthouse, 1991).
- Furan Derivatives Synthesis : Novel synthesis methods for creating furan derivatives, including trifluoropropenyl-substituted furans, have been developed. These methods use palladium-catalyzed cyclization-isomerization processes (Zhang, Zhao, & Lu, 2007).
Chemical Properties and Applications
- Halogenated Furan Derivatives : Research has been conducted on creating highly halogenated derivatives of furan, exploring their chemical properties and potential applications (Dmowski & Voellnagel-Neugebauer, 1981).
- Novel Pentafluorosulfanylfurans : The synthesis of novel pentafluorosulfanylfurans and their derivatives demonstrates the versatility of furan compounds in chemical synthesis (Dolbier, Mitani, Xu, & Ghiviriga, 2006).
Pharmacological Applications
- Identification of Anti-inflammatory Agents : 1-Furan-2-yl-3-pyridin-2-yl-propenone (FPP-3) and its metabolites, including 1-furan-2-yl-3-pyridin-2-yl-propan-1-ol, have been identified as having anti-inflammatory activity, indicating potential pharmacological applications (Lee, Jeon, Basnet, Jeong, Lee, & Jeong, 2006).
Material Science and Corrosion Inhibition
- Corrosion Inhibitors : Nitrogenated derivatives of furfural, including furan compounds, have been evaluated as corrosion inhibitors for mild steel, demonstrating the potential use of these compounds in material science (Guimarães, Cunha, de Oliveira, da Silva, Oliveira, Araujo, Machado, D’Elia, & Rezende, 2020).
Photophysical Properties
- Chalcone Derivatives : The photophysical properties of chalcone derivatives, including furan-2-yl compounds, have been studied in different solvents, contributing to the understanding of their potential applications in photonics and materials science (Kumari, Varghese, George, & Sudhakar, 2017).
Safety and Hazards
2,2,3,3,3-Pentafluoro-1-propanol is harmful if swallowed . It can cause skin and serious eye irritation . Therefore, it is recommended to use personal protective equipment, including gloves and eye protection, when handling this compound . In case of skin contact, wash with plenty of water . If eye irritation persists, seek medical attention .
作用機序
Target of Action
It’s known that this compound is used as a pharmaceutical intermediate , suggesting it may interact with various biological targets depending on the specific drug it’s used to produce.
Mode of Action
It has been used as a derivatization reagent in the detection of certain biochemical compounds . This suggests that it may interact with its targets by modifying their chemical structure, thereby enabling their detection.
Pharmacokinetics
Its solubility in water (219 g/L at 25°C) suggests that it may be readily absorbed and distributed in the body .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2,3,3,3-Pentafluoro-1-(furan-3-yl)propan-1-ol. For instance, it’s incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides, and should be kept away from heat . These factors should be considered when handling and storing this compound.
生化学分析
Biochemical Properties
2,2,3,3,3-Pentafluoro-1-(furan-3-yl)propan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been used as a derivatization reagent in the detection of various compounds in human and rat plasma by gas chromatography-mass spectrometry (GC-MS) . The compound’s interactions with biomolecules are primarily due to its unique structure, which allows it to form stable complexes with enzymes and proteins.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, its impact on cell signaling pathways can result in altered cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby altering the overall metabolic flux . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its application in biochemical research. Over time, the compound may undergo degradation, leading to changes in its biochemical properties and effects on cellular function . Long-term studies have shown that the compound can have lasting effects on cellular processes, even after its initial application.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and cellular responses . Toxic or adverse effects have been observed at high doses, indicating the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing the overall metabolic flux and levels of specific metabolites . The compound’s impact on metabolic pathways can lead to changes in cellular energy production and utilization, affecting overall cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s application in biochemical research.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects . The localization of the compound within cells can impact its activity and function, making it an important consideration in experimental design.
特性
IUPAC Name |
2,2,3,3,3-pentafluoro-1-(furan-3-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F5O2/c8-6(9,7(10,11)12)5(13)4-1-2-14-3-4/h1-3,5,13H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYFTZCOJUYTDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(C(C(F)(F)F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



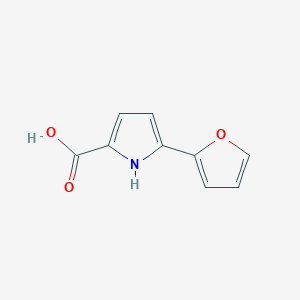
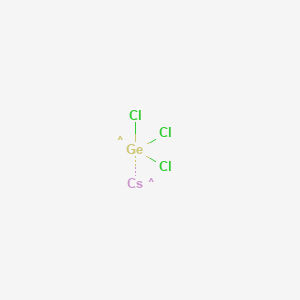
![Acetic acid, 2-[4-(2-aminoethyl)phenoxy]-, ethyl ester](/img/structure/B3151729.png)

![[(Propan-2-yl)sulfamoyl]amine](/img/structure/B3151744.png)

![1H-pyrrolo[2,3-b]pyridine-3-carbonyl chloride](/img/structure/B3151750.png)


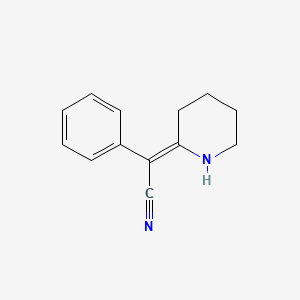

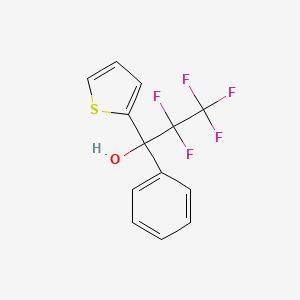
![3-Benzyloxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B3151802.png)
